D,L-erythro-4'-Methyl-a-(1-isopropylaminoethyl) Benzyl Alcohol Hydrochloride
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Overview
Description
D,L-erythro-4’-Methyl-a-(1-isopropylaminoethyl) Benzyl Alcohol Hydrochloride is a chemical compound with the molecular formula C13H21NO•HCl and a molecular weight of 243.77 g/mol . This compound is known for its ability to block the effects of catecholamines on β-receptors . It is primarily used in research settings, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D,L-erythro-4’-Methyl-a-(1-isopropylaminoethyl) Benzyl Alcohol Hydrochloride typically involves the reaction of 4-methylbenzyl chloride with isopropylamine, followed by the reduction of the resulting imine with sodium borohydride . The final product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: reaction of 4-methylbenzyl chloride with isopropylamine, reduction of the imine, and formation of the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
D,L-erythro-4’-Methyl-a-(1-isopropylaminoethyl) Benzyl Alcohol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), various amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce simpler amines or alcohols .
Scientific Research Applications
D,L-erythro-4’-Methyl-a-(1-isopropylaminoethyl) Benzyl Alcohol Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving β-receptors and catecholamine interactions.
Medicine: Investigated for its potential therapeutic effects in conditions related to β-receptor activity.
Industry: Utilized in the production of various chemical intermediates and as a research chemical.
Mechanism of Action
The compound exerts its effects by blocking the action of catecholamines on β-receptors. This inhibition prevents the typical physiological responses mediated by these receptors, such as increased heart rate and bronchodilation . The molecular targets involved are primarily the β1 and β2 adrenergic receptors .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-α-(1-isopropylaminoethyl)benzyl alcohol
- 1-(4’-Methylphenyl)-2-isopropylamino-propanol Hydrochloride
- α-[1-(Isopropylamino)ethyl]-p-Methylbenzyl Alcohol Hydrochloride
Uniqueness
D,L-erythro-4’-Methyl-a-(1-isopropylaminoethyl) Benzyl Alcohol Hydrochloride is unique due to its specific stereochemistry and its ability to block β-receptors effectively. This makes it particularly valuable in research settings where precise interactions with β-receptors are studied .
Properties
Molecular Formula |
C13H22ClNO |
---|---|
Molecular Weight |
243.77 g/mol |
IUPAC Name |
(1S,2S)-1-(4-methylphenyl)-2-(propan-2-ylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-9(2)14-11(4)13(15)12-7-5-10(3)6-8-12;/h5-9,11,13-15H,1-4H3;1H/t11-,13+;/m0./s1 |
InChI Key |
LZUVVPRORDRHNJ-STEACBGWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]([C@H](C)NC(C)C)O.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)NC(C)C)O.Cl |
Origin of Product |
United States |
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